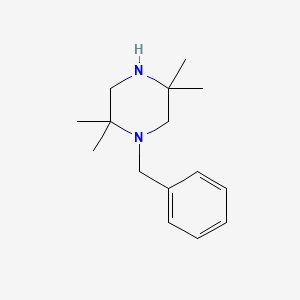

1-Benzyl-2,2,5,5-tetramethylpiperazine

Übersicht

Beschreibung

1-Benzyl-2,2,5,5-tetramethylpiperazine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . It is used in various applications, including pharmaceutical testing .

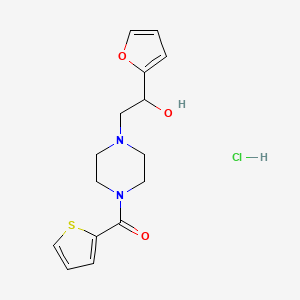

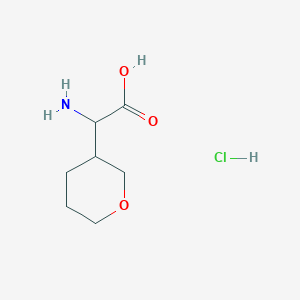

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, with two methyl groups attached to each of the nitrogen atoms. Additionally, a benzyl group is attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.37 g/mol .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

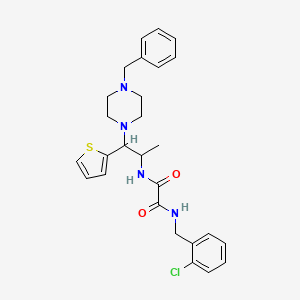

1-Benzyl-5-aryltetrazoles, including variants of 1-Benzyl-2,2,5,5-tetramethylpiperazine, were discovered as novel antagonists for the P2X7 receptor. Extensive structure-activity relationship (SAR) studies were conducted, examining the significance of both the benzyl and phenyl moieties and the regiochemical substitution on the tetrazole. These compounds showed efficacy in inhibiting calcium flux, IL-1beta release, and P2X7-mediated pore formation in cell lines, with compound 15d demonstrating significant reversal of mechanical allodynia in neuropathic pain models without affecting motor coordination (Nelson et al., 2006).

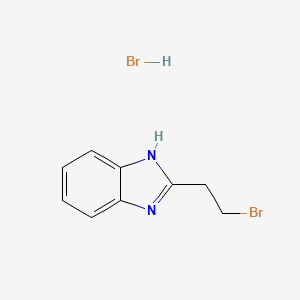

Serotonin Receptor Ligands

A series of compounds containing a benzimidazole, benzothiazole, or benzoxazole nucleus linked to an arylpiperazine by different thioalkyl chains, including derivatives of this compound, were synthesized and tested for their affinity for various neurotransmitter receptors. These compounds, especially compound 36, displayed high affinity and selectivity for the 5-HT1A serotonin receptor. Selected compounds showed antagonistic or partial agonistic activity at the 5-HT1A receptor, indicating their potential in modulating serotonergic pathways (Siracusa et al., 2008).

Electrosynthesis in Microflow Reactors

The 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) mediated oxidation of benzyl alcohol in alkaline tert-butanol/water mixtures was studied to optimize conditions for the mediated oxidation of alcohols in electrochemical microflow reactors. The study highlighted the mechanism involving the oxoammonium ion and benzyl alcohol, providing insights into enhancing the conversion rate of alcohol to aldehyde and the recovery of TEMPO after electrolysis (Green et al., 2013).

Asymmetric Synthesis

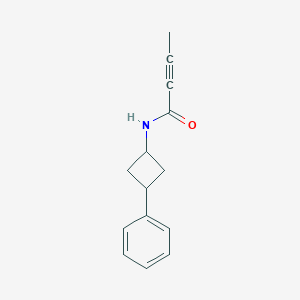

1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine, a derivative of this compound, was prepared using a five-step process, starting from 3,4,5-trimethoxylaldehyde. This process is an example of the versatility of the benzylpiperazine structure in synthesizing complex molecules with potential pharmaceutical applications (Lin Xi-quan, 2009).

Eigenschaften

IUPAC Name |

1-benzyl-2,2,5,5-tetramethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-14(2)12-17(15(3,4)11-16-14)10-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRHWKZRJAQUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CN1CC2=CC=CC=C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)